Ribocil is a synthetic small molecule identified through phenotypic screening for inhibitors of the riboflavin biosynthesis pathway in Escherichia coli [, ]. It acts as a highly selective antagonist of the flavin mononucleotide (FMN) riboswitch, a non-coding RNA element regulating riboflavin biosynthesis and transport genes [, ]. Ribocil's discovery has significant implications for developing novel antibacterial agents targeting bacterial riboswitches, an underexplored class of antibacterial targets [].
While a detailed molecular structure analysis is not provided in the abstracts, key insights emerge from the research. Ribocil possesses a chemical scaffold entirely distinct from its natural ligand, FMN []. Crystal structure analysis of (S)-Ribocil in complex with the FMN riboswitch from Fusobacterium nucleatum revealed its binding mode within the FMN pocket []. This analysis also provided insights into how resistance mutations might weaken Ribocil binding []. Further structural studies, including those with analogs, have provided insights into the structure-activity relationship of Ribocil [].
Ribocil functions as a competitive inhibitor of FMN, binding to the FMN-binding pocket of the FMN riboswitch and disrupting its regulatory function [, ]. This binding prevents FMN from interacting with the riboswitch, leading to the repression of riboflavin biosynthesis genes (e.g., ribA and ribB) and ultimately inhibiting bacterial growth [, ]. Ribocil effectively inhibits the production of riboflavin and its metabolites in treated cells []. Reporter gene assays have demonstrated that Ribocil inhibits GFP expression under the control of wild-type FMN riboswitch constructs, but not those carrying resistance mutations [].
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: